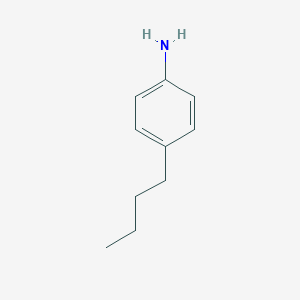

4-Butylaniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

4-butylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-2-3-4-9-5-7-10(11)8-6-9/h5-8H,2-4,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGIQUQKNJJTLSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8021856 | |

| Record name | 4-Butylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104-13-2 | |

| Record name | 4-Butylaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104-13-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 4-butyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104132 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 4-butyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Butylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-butylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.889 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Butylaniline: Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 4-butylaniline (CAS No. 104-13-2). The information is compiled to assist researchers, scientists, and professionals in drug development in understanding the fundamental characteristics, handling, and potential applications of this compound.

Core Properties of this compound

This compound, also known as p-butylaniline or 4-butylbenzenamine, is an organic compound with the chemical formula C₁₀H₁₅N.[1][2] It is characterized as a clear to pale yellow or orange liquid with a faint amine or ethereal odor.[3][4] This compound serves as a crucial intermediate in various chemical syntheses, including the production of dyes, pharmaceuticals, and advanced materials like liquid crystals.[1][5]

Physicochemical Data

The fundamental physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₅N | [3] |

| Molecular Weight | 149.23 g/mol | [2][3][6] |

| CAS Number | 104-13-2 | [3] |

| EINECS Number | 203-177-4 | [2][3] |

| Melting Point | -14 °C | [3][4][7] |

| Boiling Point | 133-134 °C at 14 mmHg242 °C (at standard pressure) | [2][3][4] |

| Density | 0.945 g/mL at 25 °C | [2][3][7] |

| Flash Point | 215 °F (101.7 °C) | [3] |

| Refractive Index | n20/D 1.535 | [2] |

| Solubility | Insoluble in water | [4] |

| Appearance | Clear to pale yellow/orange liquid | [3][4][8] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. While the raw spectra are not provided here, the following table indicates the availability of different types of spectra from various sources.

| Spectrum Type | Available Data Source(s) |

| ¹H NMR | ChemicalBook, PubChem[9][10] |

| ¹³C NMR | ChemicalBook (for derivatives)[11][12][13] |

| Mass Spectrometry (GC-MS) | PubChem, ChemicalBook[9][10] |

| Infrared (IR) Spectroscopy | PubChem, ChemicalBook[9][10] |

| Raman Spectroscopy | PubChem, ChemicalBook[9][10] |

Chemical Properties and Reactivity

This compound exhibits chemical reactivity typical of an aromatic amine. The presence of the amine group activates the aromatic ring, making it more susceptible to electrophilic aromatic substitution.[1] Key reactions include:

-

N-Alkylation: The amine group can react with alkyl halides to form N-alkyl derivatives.[1]

-

Oxidation: Under specific conditions, the amine group can be oxidized to other functional groups, such as a nitro group.[1]

-

Neutralization: As a base, it neutralizes acids in exothermic reactions to form salts and water.[14]

The compound may be incompatible with strong oxidizing agents, strong acids, acid chlorides, chloroformates, isocyanates, halogenated organics, peroxides, phenols, epoxides, anhydrides, and acid halides.[14][15][16]

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is described below.

Synthesis of this compound via C-H Amination of Secondary Alcohols

This procedure outlines a method for the C-H amination of secondary alcohols to produce this compound.[6]

Materials:

-

Secondary alcohol (e.g., 1-phenylbutanol as a precursor) (0.3 mmol, 1 equivalent)

-

Sodium azide (B81097) (NaN₃) (0.75 mmol, 2.5 equivalents)

-

n-hexane (1.0 mL, 0.3 M)

-

Trifluoroacetic acid (TFA) (5.4 mmol, 18 equivalents) or a mixture of TFA (3.6 mmol, 12 equivalents) and Methanesulfonic acid (MeSO₃H) (1.8 mmol, 6 equivalents)

-

2 M Sodium hydroxide (B78521) (NaOH) solution

-

Ethyl acetate (B1210297)

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for flash chromatography

Procedure:

-

A 20 mL vial equipped with a magnetic stirring bar is charged with the secondary alcohol (1 equivalent), sodium azide (2.5 equivalents), and n-hexane.[6]

-

Trifluoroacetic acid (18 equivalents) or the TFA/MeSO₃H mixture is added to the vial.[6]

-

The vial is sealed and the mixture is stirred under air at 40 °C for 4 hours.[6]

-

Upon completion, the reaction is quenched by the addition of 5 mL of 2 M NaOH solution.[6]

-

The mixture is extracted with ethyl acetate (5 x 2 mL).[6]

-

The combined organic phases are washed with brine and dried over anhydrous Na₂SO₄.[6]

-

The solvent is removed under reduced pressure, and the crude product is purified by flash chromatography on a short silica gel column to yield this compound.[6]

Visualizations

The following diagrams illustrate key processes and relationships relevant to this compound.

Caption: Workflow for the synthesis of this compound.

Caption: Safety and handling guidelines for this compound.

Safety and Handling

This compound is classified as a hazardous chemical and requires careful handling.[15]

Hazard Identification

| Hazard Class | GHS Classification |

| Acute Toxicity | Category 4 (Oral, Dermal, Inhalation)[15] |

| Skin Corrosion/Irritation | Category 1B[15] |

| Serious Eye Damage/Irritation | Category 1[15] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system)[15] |

Hazard Statements:

-

Harmful if swallowed, in contact with skin, or if inhaled.[8][15]

-

Causes severe skin burns and eye damage.[15]

-

Harmful to aquatic life with long-lasting effects.[8]

Precautionary Measures

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection.[15] In case of inadequate ventilation, wear respiratory protection.[8]

-

Handling: Use only outdoors or in a well-ventilated area.[15] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[15] Wash hands and any exposed skin thoroughly after handling.[15]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[15] Store in a corrosives area.[15]

First Aid

-

Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[15] Immediately call a POISON CENTER or doctor/physician.[15]

-

Skin Contact: Wash off immediately with plenty of water for at least 15 minutes.[15] Remove and wash contaminated clothing before reuse.[15] Call a physician immediately.[15]

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[15] Immediate medical attention is required.[15]

-

Ingestion: If swallowed, seek immediate medical assistance.[15]

Applications

This compound is a versatile chemical intermediate with a range of applications in different fields:

-

Organic Synthesis: It serves as a starting material for the synthesis of various other aromatic compounds.[1]

-

Material Science: It is a key component in the creation of advanced materials such as liquid crystals, particularly N-(4-methoxybenzylidene)-4-butylaniline (MBBA), which has applications in electro-optic devices.[1][5]

-

Pharmaceutical Research: It can be used as a building block for the synthesis of new bioactive molecules and potential drug candidates.[1]

-

Analytical Chemistry: Materials modified with this compound are used for the detection of trace contaminants.[5]

-

Mammalian Retinoid Cycle Research: this compound has been identified as a mammalian retinoid cycle inhibitor.[2]

The ongoing research into green chemistry approaches for the synthesis of this compound aims to make its production more sustainable, efficient, and cost-effective.[5]

References

- 1. Buy this compound | 104-13-2 [smolecule.com]

- 2. 4-ブチルアニリン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound | CAS 104-13-2 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. This compound(104-13-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. This compound [stenutz.eu]

- 8. lobachemie.com [lobachemie.com]

- 9. This compound | C10H15N | CID 7694 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound(104-13-2) 1H NMR [m.chemicalbook.com]

- 11. 4-tert-Butylaniline(769-92-6) 1H NMR [m.chemicalbook.com]

- 12. spectrabase.com [spectrabase.com]

- 13. N-(4-METHOXY-2-HYDROXYBENZYLIDENE)-4-N-BUTYLANILINE(30633-94-4) 1H NMR [m.chemicalbook.com]

- 14. 4-METHOXYBENZYLIDINE-4'-N-BUTYLANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.com [fishersci.com]

An In-depth Technical Guide to 4-Butylaniline (CAS: 104-13-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Butylaniline (CAS No. 104-13-2), a versatile aromatic amine utilized in a range of industrial and research applications. The document details its chemical and physical properties, outlines key synthetic methodologies, and explores its applications in the synthesis of dyes, liquid crystals, and its role in biological research as a mammalian retinoid cycle inhibitor. Detailed experimental protocols, safety and toxicity data, and spectroscopic analyses are presented to serve as a crucial resource for professionals in chemistry and drug development.

Chemical and Physical Properties

This compound is a clear, colorless to orange or pale yellow liquid with a faint amine-like odor.[1][2] It is characterized by a butyl group substituted at the para-position of an aniline (B41778) ring, which influences its solubility and reactivity.[2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 104-13-2 | [1] |

| Molecular Formula | C₁₀H₁₅N | [1] |

| Molecular Weight | 149.23 g/mol | [1] |

| Appearance | Colorless to orange liquid | [1][3] |

| Melting Point | -21.3 °C | [1] |

| Boiling Point | 133-134 °C at 14 mmHg | [3] |

| Density | 0.945 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.535 | [3] |

| Solubility | Insoluble in water; Soluble in organic solvents like ethanol (B145695) and ether. | [4] |

Synthesis of this compound

Several synthetic routes to this compound have been established, with the most common industrial method involving the nitration of butylbenzene (B1677000) followed by the reduction of the resulting nitro group. Other notable methods include the direct alkylation of aniline and the C-C amination of secondary alcohols.

Experimental Protocol: Synthesis via Nitration and Reduction of n-Butylbenzene

This two-step method is a primary industrial route for producing this compound. The process involves the electrophilic nitration of n-butylbenzene to form a mixture of nitrobutylbenzene isomers, followed by the selective reduction of the para-isomer.

Step 1: Nitration of n-Butylbenzene

This procedure is based on established industrial processes for aromatic nitration.[5][6]

-

Materials: n-Butylbenzene, concentrated sulfuric acid (98%), concentrated nitric acid (70%), ice, sodium bicarbonate solution, dichloromethane (B109758).

-

Procedure:

-

To a jacketed reactor equipped with a stirrer and cooling system, add n-butylbenzene.

-

Cool the reactor to 0-5 °C using an ice-salt bath.

-

Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid (nitrating mixture) dropwise to the stirred n-butylbenzene. Maintain the temperature below 10 °C throughout the addition. The molar ratio of reactants is crucial for selective mononitration.[6]

-

After the addition is complete, allow the mixture to stir at 0-10 °C for 1-2 hours to ensure the reaction goes to completion.

-

Carefully pour the reaction mixture onto crushed ice to quench the reaction.

-

Separate the organic layer. Wash it sequentially with cold water, a dilute solution of sodium bicarbonate (to neutralize residual acid), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate, filter, and remove the solvent (e.g., dichloromethane if used) under reduced pressure.

-

The resulting crude product is a mixture of ortho- and para-nitrobutylbenzene, which can be separated by fractional distillation under vacuum. The para-isomer is the desired precursor for the next step.

-

Step 2: Reduction of 4-Nitrobutylbenzene

This protocol describes a general method for the catalytic hydrogenation of a nitroaryl compound.[7]

-

Materials: 4-Nitrobutylbenzene, ethanol, catalyst (e.g., 5% Palladium on Carbon (Pd/C) or Raney Nickel), hydrogen gas source.

-

Procedure:

-

In a high-pressure hydrogenation vessel (autoclave), dissolve 4-nitrobutylbenzene in a suitable solvent such as ethanol.

-

Add the catalyst (e.g., 50 mg of catalyst for ~4 mmol of nitro compound).[7]

-

Seal the vessel and purge it with nitrogen gas before introducing hydrogen gas.

-

Pressurize the vessel with hydrogen gas and stir the mixture vigorously. The reaction can often be carried out at room temperature or with gentle heating.[7]

-

Monitor the reaction progress by tracking hydrogen uptake or by using Thin Layer Chromatography (TLC). The reaction is typically complete within 6 hours.[7]

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Evaporate the solvent from the filtrate under reduced pressure to yield crude this compound.

-

Purify the product by vacuum distillation to obtain pure this compound.

-

Figure 1: General workflow for the synthesis of this compound.

Applications and Experimental Protocols

This compound is a key intermediate in the synthesis of various high-value chemicals, including dyes and liquid crystals.[8][9]

Synthesis of Acid Green 27

This compound is a crucial precursor in the manufacture of Acid Green 27 (C.I. 61580), an anthraquinone (B42736) dye.[8][10] The synthesis involves the condensation of this compound with an anthracene (B1667546) derivative, followed by sulfonation and conversion to its sodium salt.[10]

Experimental Protocol: General Procedure for Acid Green 27 Synthesis

This protocol is a generalized representation based on the described manufacturing methods.[8][10]

-

Materials: Anthracene-1,4,9,10-tetraol (B146207) (Leucoquinizarin), this compound, oleum (B3057394) (fuming sulfuric acid), sodium hydroxide (B78521).

-

Procedure:

-

Condensation: React anthracene-1,4,9,10-tetraol with two equivalents of this compound in a suitable high-boiling solvent or neat at an elevated temperature. This reaction forms the 1,4-bis(4-butylphenylamino)anthraquinone structure.

-

Sulfonation: Isolate the crude condensation product and treat it with oleum (H₂SO₄·SO₃). The sulfonation occurs on the phenyl rings derived from this compound. The temperature and duration of this step are critical to control the degree of sulfonation.

-

Neutralization/Salification: Quench the sulfonation mixture by carefully adding it to ice water. Neutralize the acidic solution with sodium hydroxide to precipitate the disodium (B8443419) salt of the dye.

-

Purification: The crude dye is then filtered, washed, and dried. Further purification can be achieved by recrystallization.

-

Synthesis of Liquid Crystals

This compound is used to synthesize Schiff base liquid crystals, such as N,N'-(terephthalylidene)bis(4-n-butylaniline) (TBBA), which exhibit various mesomorphic phases.[11]

Experimental Protocol: Synthesis of N,N'-(terephthalylidene)bis(4-n-butylaniline) (TBBA)

This protocol is based on the condensation reaction between an aldehyde and an amine to form an imine (Schiff base).

-

Materials: Terephthalaldehyde (B141574), this compound (2 equivalents), absolute ethanol or another suitable solvent like carbon disulfide.[11]

-

Procedure:

-

Dissolve terephthalaldehyde in a minimal amount of hot absolute ethanol in a round-bottom flask equipped with a reflux condenser.

-

In a separate container, dissolve two molar equivalents of this compound in absolute ethanol.

-

Add the this compound solution to the stirred terephthalaldehyde solution. A precipitate may form immediately.

-

Heat the mixture to reflux and maintain reflux for several hours to drive the condensation reaction to completion.

-

Cool the reaction mixture to room temperature and then in an ice bath to maximize crystallization.

-

Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or hexane) to obtain pure TBBA crystals.

-

References

- 1. Page loading... [guidechem.com]

- 2. 4-sec-Butylaniline [webbook.nist.gov]

- 3. This compound(104-13-2) IR Spectrum [m.chemicalbook.com]

- 4. Inhibition of RPE65 Retinol Isomerase Activity by Inhibitors of Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN102816074A - Synthesis method of p-n-butylaniline - Google Patents [patents.google.com]

- 6. A Process For Preparation Of Highly Pure 4 (N Butyl) Aniline [quickcompany.in]

- 7. 4-tert-Butylaniline(769-92-6) IR Spectrum [m.chemicalbook.com]

- 8. ACID GREEN 27 (C.I. 61580) CAS#: 6408-57-7 [m.chemicalbook.com]

- 9. Rationally Designed, Short-Acting RPE65 Inhibitors for Visual Cycle-Associated Retinopathies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. worlddyevariety.com [worlddyevariety.com]

- 11. This compound | C10H15N | CID 7694 - PubChem [pubchem.ncbi.nlm.nih.gov]

4-Butylaniline: A Technical Overview of its Molecular Characteristics and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise yet in-depth overview of the molecular structure, physicochemical properties, and analytical methodologies for 4-butylaniline. This compound serves as a significant building block in the synthesis of various organic molecules, including pharmaceuticals and liquid crystals. The following sections detail its key quantitative data, representative experimental protocols for its synthesis and analysis, and a visualization of its molecular structure.

Core Molecular and Physical Properties

This compound, also known as p-butylaniline, is an aromatic amine characterized by a butyl group substituted at the para position of the aniline (B41778) ring. Its fundamental properties are summarized in the table below, providing a ready reference for experimental design and computational modeling.

| Property | Value | Unit |

| Molecular Formula | C₁₀H₁₅N | |

| Molecular Weight | 149.23 | g/mol |

| Density | 0.945 | g/cm³ |

| Boiling Point | 133-134 (at 14 mmHg) | °C |

| Melting Point | -21.3 | °C |

| Refractive Index | 1.535 | |

| LogP | 3.05 | |

| SMILES | CCCCC1=CC=C(C=C1)N | |

| InChI Key | OGIQUQKNJJTLSZ-UHFFFAOYSA-N | |

| CAS Number | 104-13-2 |

Experimental Protocols

The synthesis and analysis of this compound can be achieved through various established methods. Below are representative protocols that outline the key steps and conditions for its preparation and chromatographic separation.

Synthesis of this compound via C-C Amination

A common laboratory-scale synthesis of this compound can be performed through the C-C amination of secondary alcohols.[1] This method involves the reaction of a suitable precursor with a source of nitrogen in the presence of an acid.

Materials:

-

Secondary alcohol precursor (e.g., 1-(p-tolyl)butan-1-ol)

-

Sodium azide (B81097) (NaN₃)

-

Trifluoroacetic acid (TFA)

-

n-Hexane

-

Sodium hydroxide (B78521) (NaOH) solution (2 M)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

A secondary alcohol (1 equivalent) and sodium azide (2.5 equivalents) are combined in a sealed vial containing n-hexane.[1]

-

Trifluoroacetic acid (18 equivalents) is added to the mixture.[1]

-

The sealed vial is heated to 40°C and stirred for 4 hours.[1]

-

Upon completion, the reaction is quenched by the addition of a 2 M sodium hydroxide solution.[1]

-

The product is extracted with ethyl acetate, and the combined organic layers are washed with brine and dried over anhydrous sodium sulfate.[1]

-

The solvent is removed under reduced pressure, and the crude product is purified by flash chromatography on a silica gel column to yield this compound.[1]

Analysis of this compound by High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a robust and widely used technique for the separation and quantification of substituted anilines like this compound.[2][3] The method relies on the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.

Instrumentation and Materials:

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.[2]

-

Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm I.D., 5 µm particle size) is commonly employed.[2]

-

Mobile Phase: A mixture of acetonitrile (B52724) or methanol (B129727) and water is typically used. For instance, a 60:40 (v/v) mixture of methanol and water can be effective. The mobile phase should be filtered and degassed before use.[2]

-

Standards: High-purity this compound is used for the preparation of standard solutions.

Procedure:

-

Standard Preparation: A stock solution of this compound is prepared in the mobile phase, from which a series of calibration standards are made by serial dilution.

-

Sample Preparation: The sample containing this compound is dissolved in the mobile phase and filtered through a 0.45 µm syringe filter before injection.

-

Chromatographic Conditions:

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

Column Temperature: Maintained at a constant temperature, for example, 30°C.

-

Detection: The UV detector is set to a wavelength where this compound exhibits strong absorbance, typically around 240-254 nm.

-

-

Data Analysis: The retention time of the peak corresponding to this compound in the sample is compared with that of the standard. A calibration curve is constructed by plotting the peak area against the concentration of the standards. The concentration of this compound in the sample is then determined from this curve.[2]

Molecular Structure Visualization

The following diagram illustrates the molecular structure of this compound, generated using the DOT language.

Caption: Molecular structure of this compound.

References

A Comprehensive Technical Guide to the Synthesis of 4-Butylaniline from Butylbenzene

This document provides an in-depth technical overview for the synthesis of 4-butylaniline, a valuable intermediate in the development of pharmaceuticals, dyes, and other advanced organic materials. The synthesis is a two-step process commencing with the electrophilic nitration of butylbenzene (B1677000) to yield 4-nitrobutylbenzene, followed by the reduction of the nitro group to the corresponding amine. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data summaries, and workflow visualizations.

Overall Synthesis Pathway

The conversion of butylbenzene to this compound is achieved through two sequential core reactions:

-

Nitration: An electrophilic aromatic substitution reaction where butylbenzene is treated with a nitrating mixture (typically nitric acid and sulfuric acid) to introduce a nitro group (-NO₂) onto the aromatic ring. The electron-donating nature of the butyl group directs the substitution primarily to the ortho and para positions.

-

Reduction: The nitro-intermediate is subsequently reduced to an amino group (-NH₂). A variety of reducing agents can be employed for this transformation, with methods like catalytic hydrogenation or the use of metals in acidic media being common.[1]

Caption: Overall reaction scheme for the synthesis of this compound.

Step 1: Nitration of Butylbenzene to 4-Nitrobutylbenzene

The initial step involves the nitration of butylbenzene using a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺).[2] The butyl group is an activating, ortho-, para-director, leading to a mixture of 2-nitrobutylbenzene and 4-nitrobutylbenzene. Due to steric hindrance from the butyl group, the para-isomer is typically the major product.

Experimental Protocol: Nitration

-

Preparation of Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid (H₂SO₄) to concentrated nitric acid (HNO₃) in a 2:1 molar ratio. The addition should be performed slowly in an ice bath to maintain a temperature below 10°C.

-

Reaction: Cool the nitrating mixture to 0-5°C. Add butylbenzene dropwise from the dropping funnel to the stirred mixture. The rate of addition should be controlled to ensure the reaction temperature does not exceed 10°C.

-

Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours to ensure the reaction goes to completion.

-

Work-up: Pour the reaction mixture slowly over crushed ice with vigorous stirring. The nitrobutylbenzene isomers will separate as an oily layer.

-

Extraction and Washing: Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with cold water, 5% sodium bicarbonate solution (to neutralize excess acid), and finally with brine.[3]

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting mixture of ortho and para isomers can be separated by fractional distillation under reduced pressure or by column chromatography to isolate the desired 4-nitrobutylbenzene.

Data Summary: Nitration of Butylbenzene

| Parameter | Value | Reference |

| Reagents | ||

| Butylbenzene (C₁₀H₁₄) | 1.0 mol equiv. | |

| Conc. Nitric Acid (HNO₃) | 1.1 mol equiv. | [2] |

| Conc. Sulfuric Acid (H₂SO₄) | 2.0 mol equiv. | [2] |

| Reaction Conditions | ||

| Temperature | 0-10°C | [4] |

| Reaction Time | 1-2 hours | |

| Product Information | ||

| Product Name | 1-Butyl-4-nitrobenzene | [5] |

| Molecular Formula | C₁₀H₁₃NO₂ | [6][7] |

| Molecular Weight | 179.22 g/mol | [6][7] |

| Appearance | Pale yellow liquid | [4] |

| Boiling Point | ~147°C at 15 mmHg | [6] |

Nitration Workflow Visualization

Caption: Experimental workflow for the nitration of butylbenzene.

Step 2: Reduction of 4-Nitrobutylbenzene to this compound

The reduction of the nitro group in 4-nitrobutylbenzene to an amine is a critical step. Numerous methods exist for reducing aromatic nitro compounds.[1][8] A common and effective laboratory-scale method involves the use of a metal in acidic conditions, such as iron powder in the presence of hydrochloric acid.[9] This method is often preferred for its efficiency and the use of inexpensive reagents.

Experimental Protocol: Reduction

-

Setup: In a round-bottom flask fitted with a reflux condenser, add iron powder and a small amount of ammonium (B1175870) chloride in ethanol (B145695) or a mixture of ethanol and water.

-

Reaction Initiation: Heat the mixture to a gentle reflux. Add the 4-nitrobutylbenzene dissolved in ethanol dropwise to the refluxing mixture.

-

Reaction Monitoring: The reaction is exothermic and may require occasional cooling to maintain a controlled reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Work-up: Once the reaction is complete, filter the hot solution through a pad of celite to remove the iron salts.

-

Basification and Extraction: Make the filtrate basic (pH > 10) by adding a concentrated solution of sodium hydroxide (B78521) or sodium carbonate. This will precipitate any remaining iron salts and deprotonate the anilinium salt. Extract the aqueous mixture multiple times with an organic solvent such as ethyl acetate (B1210297) or dichloromethane.

-

Drying and Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure. The crude this compound can be further purified by vacuum distillation.

Data Summary: Reduction of 4-Nitrobutylbenzene

| Parameter | Value | Reference |

| Reagents | ||

| 4-Nitrobutylbenzene | 1.0 mol equiv. | |

| Iron Powder (Fe) | 3.0-5.0 mol equiv. | [9] |

| Hydrochloric Acid (HCl) or NH₄Cl (cat.) | Catalytic to excess | [9] |

| Solvent | Ethanol/Water | |

| Reaction Conditions | ||

| Temperature | Reflux (~80-90°C) | |

| Reaction Time | 2-4 hours | |

| Product Information | ||

| Product Name | This compound | [10][11] |

| Molecular Formula | C₁₀H₁₅N | [11] |

| Molecular Weight | 149.23 g/mol | [10][11] |

| Appearance | Colorless to pale yellow liquid | [11][12] |

| Boiling Point | 242°C | [11] |

| Melting Point | -14°C | [11] |

| Density | 0.932 g/mL | [11] |

Characterization Data for this compound

Spectroscopic data is crucial for confirming the structure of the final product.

| ¹H NMR (CDCl₃) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 6.98 | d | 2H | Ar-H | |

| 6.62 | d | 2H | Ar-H | |

| 3.55 | br s | 2H | -NH₂ | |

| 2.48 | t | 2H | -CH₂-Ar | |

| 1.55 | m | 2H | -CH₂-CH₂Ar | |

| 1.34 | m | 2H | -CH₂-CH₃ | |

| 0.92 | t | 3H | -CH₃ |

| ¹³C NMR (CDCl₃) | Chemical Shift (δ, ppm) | Assignment |

| 144.1 | C-NH₂ | |

| 129.8 | Ar-C | |

| 128.9 | Ar-C | |

| 115.1 | Ar-C | |

| 34.3 | -CH₂-Ar | |

| 33.9 | -CH₂-CH₂Ar | |

| 22.3 | -CH₂-CH₃ | |

| 13.9 | -CH₃ |

Note: NMR data is compiled from typical values and may vary slightly based on solvent and instrument.[10][11][12][13]

Reduction and Purification Workflow

Caption: Experimental workflow for the reduction of 4-nitrobutylbenzene.

References

- 1. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 2. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]

- 3. uobabylon.edu.iq [uobabylon.edu.iq]

- 4. benzene methylbenzene naphthalene mechanism nitration electrophilic substitution in benzene nitro-aromatic products reactions uses physical properties nitroaromatics nitroarenes nitrobenzene 1-methyl-2-nitrobenzene preparation advanced A level organic chemistry revision notes doc brown [docbrown.info]

- 5. 1-Butyl-4-nitrobenzene | C10H13NO2 | CID 88632 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Benzene, 1-butyl-4-nitro- [webbook.nist.gov]

- 7. Benzene, 1-butyl-4-nitro- [webbook.nist.gov]

- 8. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. This compound | C10H15N | CID 7694 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Page loading... [guidechem.com]

- 12. Page loading... [wap.guidechem.com]

- 13. This compound(104-13-2) 1H NMR spectrum [chemicalbook.com]

Synthesis of 4-Butylaniline via Direct Aromatic C-H Amination: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of anilines is a cornerstone of modern organic chemistry, with applications spanning pharmaceuticals, materials science, and agrochemicals. Traditional methods for the synthesis of substituted anilines, such as 4-butylaniline, often involve multi-step sequences, including nitration and subsequent reduction of the corresponding arene. These methods, while effective, can generate significant waste and require harsh reaction conditions. Direct C-H amination of arenes has emerged as a powerful and atom-economical alternative, enabling the direct conversion of a C-H bond to a C-N bond in a single step. This technical guide provides an in-depth overview of the synthesis of this compound via direct amination of butylbenzene (B1677000), focusing on modern catalytic methodologies. It includes a summary of quantitative data, detailed experimental protocols, and mechanistic visualizations to aid researchers in the practical application of these advanced synthetic strategies.

Introduction to Direct Aromatic C-H Amination

Direct C-H amination is a transformative approach in organic synthesis that offers a more streamlined and environmentally benign route to arylamines compared to classical methods.[1][2] This strategy avoids the pre-functionalization of the aromatic ring, thereby reducing the number of synthetic steps and the generation of stoichiometric byproducts.[3] The development of novel catalytic systems, including those based on transition metals and photoredox catalysis, has significantly advanced the field, allowing for the amination of a wide range of aromatic substrates with various nitrogen sources.[4][5]

The direct amination of an unactivated C-H bond on an aromatic ring, such as in butylbenzene, presents challenges in terms of reactivity and regioselectivity. The key to a successful transformation lies in the choice of catalyst and reaction conditions that can selectively activate a specific C-H bond in the presence of others. For alkylbenzenes like butylbenzene, the electronic and steric properties of the alkyl group influence the position of amination, with a general preference for the para position.

Comparison of Synthetic Methodologies

The traditional synthesis of this compound typically involves the nitration of butylbenzene followed by the reduction of the resulting nitroarene. While this is a well-established method, it suffers from several drawbacks, including the use of strong acids and hazardous reagents for nitration, and often, heavy metal reagents for the reduction step.

Direct C-H amination offers a more elegant and sustainable alternative. The table below provides a comparative overview of the traditional and direct amination approaches.

| Feature | Traditional Method (Nitration/Reduction) | Direct C-H Amination |

| Number of Steps | Multiple (e.g., Nitration, Reduction) | Single Step |

| Atom Economy | Lower | Higher |

| Reagents | Strong acids (H₂SO₄, HNO₃), reducing agents | Catalyst, Aminating Agent, Oxidant (often) |

| Byproducts | Stoichiometric inorganic salts, water | Catalytic byproducts, water (often) |

| Reaction Conditions | Often harsh (high temperatures, strong acids) | Generally milder, catalyst-dependent |

| Sustainability | Less sustainable | More sustainable |

Catalytic Systems for Direct Amination of Butylbenzene

While specific examples of the direct amination of butylbenzene to this compound are not extensively documented in dedicated studies, the principles and methodologies developed for other arenes are applicable. Below are representative catalytic systems that have been successfully employed for the direct C-H amination of arenes and could be adapted for the synthesis of this compound.

Iron-Catalyzed C-H Amination

Iron catalysts are attractive due to their low cost, low toxicity, and environmental benignity. Iron-catalyzed C-H amination reactions often proceed via a radical mechanism and can provide a direct route to primary anilines.[5]

Table 1: Representative Data for Iron-Catalyzed Arene C-H Amination

| Arene | Aminating Agent | Catalyst | Oxidant | Solvent | Temp (°C) | Yield (%) | Ref. |

| Benzene (B151609) | NH₂OH·HCl | NaVO₃ / Fe₂O₃ | - | Acetic Acid/Water | Reflux | >90 | |

| Toluene (B28343) | NH₂OH·HCl | NaVO₃ / Fe₂O₃ | - | Acetic Acid/Water | Reflux | Low |

Note: While butylbenzene is not explicitly mentioned, the conditions for benzene provide a starting point for optimization.

Photocatalytic C-H Amination

Photoredox catalysis has emerged as a powerful tool for C-H functionalization under mild conditions. These reactions are typically initiated by the photoexcitation of a catalyst, which can then engage in single-electron transfer (SET) processes to generate reactive intermediates, such as aminium radicals, that can undergo addition to arenes.[3]

Table 2: Representative Data for Photocatalytic Arene C-H Amination

| Arene | Aminating Agent | Photocatalyst | Solvent | Light Source | Yield (%) | Selectivity (p:o:m) | Ref. |

| Toluene | Primary Amine | Acridinium (B8443388) salt | CH₃CN | Blue LED | Moderate | High para | |

| Benzene | Ammonia (B1221849) | Ti-V-MCM-41 | Water/Benzene | UV | 6.11 | - |

Note: The regioselectivity for toluene suggests that for butylbenzene, the para-product (this compound) would be favored.

Experimental Protocols

The following are generalized experimental protocols based on the direct amination of arenes, which can be adapted and optimized for the synthesis of this compound from butylbenzene.

General Procedure for Iron-Catalyzed C-H Amination

Materials:

-

Butylbenzene

-

Hydroxylamine (B1172632) hydrochloride (NH₂OH·HCl)

-

Sodium metavanadate (NaVO₃)

-

Iron(III) oxide (Fe₂O₃)

-

Acetic acid

-

Water, deionized

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

Procedure:

-

To a two-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add hydroxylamine hydrochloride (3.00 mmol), sodium metavanadate (0.09 mmol), and iron(III) oxide (0.09 mmol).

-

Add a 4:1 (v/v) mixture of acetic acid and water (10 mL).

-

Add butylbenzene (1.00 mmol) to the mixture.

-

The reaction mixture is heated to reflux with vigorous stirring.

-

The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction mixture is cooled to room temperature and neutralized with a saturated aqueous solution of sodium bicarbonate.

-

The aqueous layer is extracted with ethyl acetate (B1210297) (3 x 20 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel to afford this compound.

General Procedure for Photocatalytic C-H Amination

Materials:

-

Butylbenzene

-

A suitable primary amine (e.g., an ammonia surrogate)

-

Acridinium photoredox catalyst

-

Acetonitrile (B52724) (CH₃CN), anhydrous

-

Schlenk tube or vial with a screw cap

-

Magnetic stirrer

-

Blue LED light source

Procedure:

-

In an oven-dried Schlenk tube or vial, add the acridinium photoredox catalyst (1-2 mol%).

-

Add the primary amine (1.2 equivalents) and butylbenzene (1.0 equivalent).

-

Add anhydrous acetonitrile via syringe.

-

The reaction vessel is sealed and the mixture is stirred under an air or oxygen atmosphere.

-

The vessel is placed in front of a blue LED light source and irradiated with cooling provided by a fan.

-

The reaction progress is monitored by TLC or GC.

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica gel to yield this compound.

Mechanistic Considerations and Visualizations

The mechanism of direct C-H amination is highly dependent on the catalytic system employed. Below are simplified diagrams illustrating the proposed pathways for iron-catalyzed and photocatalytic amination of an arene.

Proposed Catalytic Cycle for Iron-Catalyzed Amination

References

- 1. Palladium-catalyzed intramolecular aerobic oxidative cross-coupling of BH/CH between o-carborane and arenes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. publications.rwth-aachen.de [publications.rwth-aachen.de]

- 3. Pd/NHC-catalyzed cross-coupling reactions of nitroarenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. chemrxiv.org [chemrxiv.org]

An In-depth Technical Guide to the Electrophilic Aromatic Substitution Reactions of 4-Butylaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electrophilic aromatic substitution (EAS) reactions of 4-butylaniline. This compound is an important intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.[1] Understanding its reactivity towards electrophiles is crucial for the development of novel synthetic methodologies and the construction of complex molecular architectures. This document details the theoretical principles governing these reactions, including the directing effects of the amino and butyl substituents, and provides practical guidance on performing key transformations such as halogenation, nitration, sulfonation, and Friedel-Crafts acylation. Experimental protocols, quantitative data, and characterization of the resulting products are presented to aid researchers in the efficient and regioselective functionalization of the this compound scaffold.

Introduction to the Reactivity of this compound

The aromatic ring of this compound is highly activated towards electrophilic aromatic substitution. This heightened reactivity is a consequence of the electronic effects of its two substituents: the amino (-NH₂) group and the n-butyl (-C₄H₉) group.

1.1. Directing Effects of Substituents

Both the amino and the n-butyl groups are classified as activating groups, meaning they increase the rate of electrophilic aromatic substitution compared to unsubstituted benzene (B151609).[2] They achieve this by donating electron density to the benzene ring, making it more nucleophilic and thus more susceptible to attack by electrophiles.[2]

-

Amino Group (-NH₂): The amino group is a powerful activating group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic π-system through resonance. This resonance effect significantly increases the electron density at the ortho and para positions relative to the meta position. Consequently, the amino group is a strong ortho, para-director.

-

n-Butyl Group (-C₄H₉): The n-butyl group is a weakly activating group that donates electron density primarily through an inductive effect (+I). As an alkyl group, it also directs incoming electrophiles to the ortho and para positions.

In this compound, the directing effects of the amino and n-butyl groups are synergistic. The amino group is located at position 1 and the butyl group at position 4. Both groups direct incoming electrophiles to the positions ortho to the amino group (positions 2 and 6) and para to the butyl group (which is the same as the amino group's position). Therefore, electrophilic attack is overwhelmingly favored at the positions ortho to the powerful amino group.

1.2. Challenges in the Electrophilic Aromatic Substitution of Anilines

The high reactivity of the aniline (B41778) ring presents several challenges:

-

Polysubstitution: The strongly activating nature of the amino group can make it difficult to stop the reaction at monosubstitution, often leading to the formation of di- or even tri-substituted products.

-

Oxidation: Anilines are susceptible to oxidation, especially under harsh reaction conditions involving strong oxidizing agents.

-

Reaction with Acid Catalysts: The basicity of the amino group can lead to its protonation in the presence of strong acids, which are often used as catalysts in EAS reactions (e.g., Friedel-Crafts reactions). The resulting anilinium ion is strongly deactivating and a meta-director, which can lead to undesired products or complete inhibition of the reaction.

To overcome these challenges, a common strategy is to protect the amino group, most frequently by acetylation . The resulting acetamido group (-NHCOCH₃) is still an ortho, para-director but is less activating than the amino group. This moderation of reactivity allows for better control over the substitution reaction and prevents unwanted side reactions. The protecting group can be easily removed by hydrolysis after the desired substitution has been achieved.

Halogenation of this compound

Halogenation introduces one or more halogen atoms onto the aromatic ring. Due to the high activation of the this compound ring, these reactions are typically rapid.

2.1. Bromination

Direct bromination of this compound often leads to polysubstituted products. To achieve selective monobromination at the position ortho to the amino group, a protection/deprotection strategy is employed.

Experimental Protocol: Synthesis of 2-Bromo-4-butylaniline

This procedure is adapted from the synthesis of 2-bromo-4-methylaniline.[3]

Step 1: Acetylation of this compound

-

In a round-bottom flask equipped with a reflux condenser, combine this compound (1 equivalent), glacial acetic acid, and acetic anhydride (B1165640) (1.1 equivalents).

-

Heat the mixture to reflux for 2-3 hours.

-

Allow the reaction mixture to cool to room temperature.

-

Pour the cooled mixture into ice water with vigorous stirring to precipitate the N-(4-butylphenyl)acetamide.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry.

Step 2: Bromination of N-(4-butylphenyl)acetamide

-

Dissolve the dried N-(4-butylphenyl)acetamide in glacial acetic acid in a round-bottom flask.

-

Cool the solution to below 30°C.

-

Slowly add a solution of bromine (1 equivalent) in glacial acetic acid dropwise with stirring, maintaining the temperature between 30-35°C.

-

After the addition is complete, continue stirring for 1-2 hours at room temperature.

-

Pour the reaction mixture into a solution of sodium bisulfite in water to quench the excess bromine.

-

Collect the precipitated 2-bromo-N-(4-butylphenyl)acetamide by vacuum filtration, wash with water, and dry.

Step 3: Hydrolysis to 2-Bromo-4-butylaniline

-

In a round-bottom flask, combine the 2-bromo-N-(4-butylphenyl)acetamide with a mixture of concentrated hydrochloric acid and ethanol.

-

Heat the mixture to reflux for 3-4 hours.

-

Cool the reaction mixture and neutralize with a concentrated sodium hydroxide (B78521) solution until the solution is basic.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane (B109758) or diethyl ether).

-

Dry the organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield 2-bromo-4-butylaniline.

| Product | Yield | Reference |

| 2-Bromo-4-methylaniline (analogous) | 51-57% | [3] |

2.2. Iodination

Iodination of anilines can be achieved using various iodinating agents. A common method involves the use of iodine monochloride.

Experimental Protocol: Synthesis of 2-Iodo-4-butylaniline

This protocol is adapted from the iodination of p-nitroaniline.[4]

-

Dissolve this compound (1 equivalent) in boiling glacial acetic acid in a three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel.

-

Remove the heat source and slowly add a solution of iodine monochloride (1.1 equivalents) in glacial acetic acid from the dropping funnel with vigorous stirring over 30 minutes.

-

Heat the mixture on a boiling water bath for 2 hours.

-

Allow the mixture to cool to room temperature.

-

Pour the reaction mixture into water and neutralize with a sodium bicarbonate solution.

-

Extract the product with an organic solvent, wash the organic layer with sodium thiosulfate (B1220275) solution to remove any unreacted iodine, and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography or recrystallization.

| Product | Yield | Reference |

| 2,6-Diiodo-p-nitroaniline (related) | 56-64% | [4] |

Nitration of this compound

Direct nitration of this compound with a mixture of nitric acid and sulfuric acid is generally avoided due to the high reactivity and the potential for oxidation. A more controlled approach involves the nitration of the N-acetylated derivative.

Experimental Protocol: Synthesis of 2-Nitro-4-butylaniline

Step 1: Synthesis of N-(4-butylphenyl)acetamide

-

Follow the procedure outlined in the bromination section (Step 1).

Step 2: Nitration of N-(4-butylphenyl)acetamide

-

In a flask, carefully add N-(4-butylphenyl)acetamide to concentrated sulfuric acid at 0-5°C with stirring.

-

Separately, prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, and cool it to 0°C.

-

Add the nitrating mixture dropwise to the solution of the acetanilide (B955) in sulfuric acid, maintaining the temperature below 10°C.

-

After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.

-

Pour the reaction mixture onto crushed ice to precipitate the product.

-

Collect the solid N-(2-nitro-4-butylphenyl)acetamide by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry.

Step 3: Hydrolysis to 2-Nitro-4-butylaniline

-

Reflux the N-(2-nitro-4-butylphenyl)acetamide with a mixture of concentrated sulfuric acid and water for 1-2 hours.

-

Cool the solution and pour it into a beaker of cold water.

-

Neutralize the solution with a concentrated ammonium (B1175870) hydroxide solution.

-

Collect the precipitated 2-nitro-4-butylaniline by vacuum filtration, wash with water, and dry.

| Product | Yield | Reference |

| 2-Nitro-4-methylaniline (analogous) | High | General procedure |

Sulfonation of this compound

Similar to nitration, direct sulfonation of this compound can be problematic. The use of the N-acetyl derivative allows for a more controlled reaction. Chlorosulfonic acid is a common reagent for this transformation.

Experimental Protocol: Synthesis of 2-Amino-5-butylbenzenesulfonic acid

This protocol is adapted from the chlorosulfonation of acetanilide.[5]

Step 1: Synthesis of N-(4-butylphenyl)acetamide

-

Follow the procedure outlined in the bromination section (Step 1).

Step 2: Chlorosulfonation of N-(4-butylphenyl)acetamide

-

In a round-bottom flask cooled in an ice-water bath, place chlorosulfonic acid (at least 2.5 equivalents).

-

Gradually add N-(4-butylphenyl)acetamide with stirring, maintaining the temperature at approximately 15°C. This reaction evolves a large volume of hydrogen chloride and should be performed in a well-ventilated fume hood.

-

After the addition is complete, heat the mixture to 60°C for two hours.

-

Carefully pour the syrupy liquid onto crushed ice with stirring.

-

Collect the solid sulfonyl chloride product by suction filtration and wash with cold water.

Step 3: Hydrolysis to 2-Amino-5-butylbenzenesulfonic acid

-

Heat the crude sulfonyl chloride with dilute sulfuric acid to hydrolyze both the sulfonyl chloride and the acetamido group.

-

Cool the reaction mixture to induce crystallization of the amino sulfonic acid.

-

Collect the product by filtration, wash with a small amount of cold water, and dry.

| Product | Yield | Reference |

| p-Acetaminobenzenesulfonyl chloride (intermediate) | 77-81% | [5] |

Friedel-Crafts Reactions of this compound

Direct Friedel-Crafts alkylation or acylation of this compound is generally not feasible. The amino group forms a complex with the Lewis acid catalyst, deactivating the ring towards electrophilic substitution. Therefore, protection of the amino group as an acetamide (B32628) is essential.

Experimental Protocol: Friedel-Crafts Acylation of N-(4-butylphenyl)acetamide

This is a general procedure that can be adapted for N-(4-butylphenyl)acetamide.

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, suspend anhydrous aluminum chloride (a stoichiometric amount) in a dry, inert solvent (e.g., dichloromethane or 1,2-dichloroethane).

-

Cool the suspension in an ice bath.

-

Add the acyl chloride (e.g., acetyl chloride) dropwise with stirring.

-

After the formation of the acylium ion complex, add a solution of N-(4-butylphenyl)acetamide in the same solvent dropwise, maintaining the low temperature.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

-

Quench the reaction by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The resulting acylated acetanilide can then be hydrolyzed under acidic or basic conditions to yield the corresponding amino ketone.

Characterization of Products

The products of these electrophilic aromatic substitution reactions can be characterized using standard spectroscopic techniques.

| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) |

| This compound | 7.00 (d, 2H), 6.63 (d, 2H), 3.55 (s, 2H), 2.52 (t, 2H), 1.57 (m, 2H), 1.35 (m, 2H), 0.92 (t, 3H) | 144.1, 129.2, 128.9, 115.1, 34.6, 33.9, 22.3, 13.9 | 3420, 3340, 3020, 2950, 2920, 2850, 1620, 1520, 820 |

| 2-Bromo-4-tert-butylaniline (analogous) | 7.43 (t, 1H), 7.14 (m, 1H), 6.72 (d, 1H), 3.96 (br, 2H), 1.30 (s, 9H) | Not available | Not available |

| 2-Nitroaniline (related) | 8.10 (dd, 1H), 7.35 (ddd, 1H), 6.82 (d, 1H), 6.69 (ddd, 1H), 6.1 (br s, 2H) | Not available | Not available |

| 2-Chloro-4-methylaniline (analogous) | Not available | Not available | Not available |

Signaling Pathways and Experimental Workflows (Graphviz)

Caption: General mechanism for electrophilic aromatic substitution on this compound.

Caption: Workflow for the protection-substitution-deprotection strategy.

Conclusion

The this compound ring is a highly activated system that readily undergoes electrophilic aromatic substitution. The powerful ortho, para-directing influence of the amino group dictates the regioselectivity of these reactions, favoring substitution at the 2- and 6-positions. While the high reactivity can lead to challenges such as polysubstitution and side reactions, these can be effectively managed by protecting the amino group as an acetamide. This guide has provided detailed experimental protocols and an overview of the key electrophilic aromatic substitution reactions of this compound, offering a valuable resource for chemists engaged in the synthesis of fine chemicals, pharmaceuticals, and other advanced materials. Further research to quantify the product distribution in these reactions and explore a wider range of electrophiles would be beneficial for expanding the synthetic utility of this versatile building block.

References

N-Alkylation of 4-Butylaniline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary mechanisms, experimental protocols, and quantitative data associated with the N-alkylation of 4-butylaniline. This essential transformation in organic synthesis is critical for the development of a wide array of chemical entities, including active pharmaceutical ingredients and functional materials.

Core Mechanisms of N-Alkylation

The N-alkylation of this compound can be achieved through several strategic pathways. The choice of method is often dictated by the desired alkyl group, the availability of starting materials, and the required scale of the reaction. The three primary mechanisms are:

-

Direct Alkylation via Nucleophilic Substitution: A classic approach involving the reaction of this compound with an alkyl halide. This reaction proceeds via an SN2 mechanism where the nucleophilic amine attacks the electrophilic carbon of the alkyl halide. While straightforward, this method can be prone to over-alkylation, yielding tertiary amines and quaternary ammonium (B1175870) salts, as the secondary amine product is often more nucleophilic than the primary amine.[1] Careful control of stoichiometry is crucial to favor mono-alkylation.[1]

-

Reductive Amination: A highly versatile and widely employed method that involves the reaction of this compound with a carbonyl compound (an aldehyde or ketone) to form an imine intermediate.[2][3] This imine is then reduced in situ to the corresponding N-alkylated amine.[2][3] This two-step, one-pot process is highly efficient and generally avoids the issue of over-alkylation that can be problematic in direct alkylation with alkyl halides.[4]

-

"Borrowing Hydrogen" or "Auto-Transfer Hydrogen" Catalysis: An environmentally benign and atom-economical approach that utilizes alcohols as alkylating agents in the presence of a metal catalyst.[1][2] The catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde intermediate, which then undergoes reductive amination with the amine.[1] The "borrowed" hydrogen is then used to reduce the resulting imine, regenerating the catalyst and producing water as the only byproduct.[1][2]

Mechanistic Pathways

Caption: Overview of the primary mechanisms for N-alkylation of this compound.

Experimental Protocols

Detailed methodologies for the key N-alkylation strategies are provided below.

Direct N-Alkylation with Alkyl Halide

This protocol describes a general procedure for the mono-N-alkylation of this compound using an alkyl halide.

-

Materials:

-

This compound

-

Alkyl halide (e.g., ethyl bromide, benzyl (B1604629) bromide)

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Organic solvent (e.g., n-hexane, ethyl acetate)

-

Ionic liquid (optional, e.g., [BMIM][BF₄])

-

-

Procedure:

-

To a round-bottom flask, add this compound (1.0 eq) and a suitable solvent (e.g., ionic liquid, 2-3 mL per mmol of aniline).[5]

-

Stir the mixture at room temperature until the aniline (B41778) is fully dissolved.

-

Add the alkyl halide (1.1 eq) dropwise to the stirred solution.[5]

-

Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).[5]

-

Upon completion, allow the mixture to cool to room temperature.[5]

-

Add a saturated aqueous solution of NaHCO₃ to the reaction mixture.

-

Extract the product with an organic solvent (e.g., n-hexane, 3 x 20 mL).[5]

-

Combine the organic layers and wash with water (2 x 15 mL).[5]

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.[5]

-

Purify the crude product by silica (B1680970) gel column chromatography.

-

Reductive Amination with a Carbonyl Compound

This protocol outlines a general procedure for N-alkylation via reductive amination using sodium triacetoxyborohydride (B8407120).

-

Materials:

-

This compound

-

Aldehyde or ketone (1.1 - 1.2 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

Anhydrous dichloromethane (B109758) (DCM) or dichloroethane (DCE)

-

Acetic acid (catalytic amount)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) and the carbonyl compound (1.2 eq) in anhydrous DCM or DCE.[5]

-

Add a catalytic amount of acetic acid to facilitate imine formation.[5]

-

Stir the solution at room temperature for 20-30 minutes.[5]

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.[5]

-

Allow the reaction to stir at room temperature and monitor its progress by TLC (typically complete within 1-24 hours).[5]

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.[2]

-

Extract the aqueous layer with DCM (2 x 20 mL).[5]

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[5]

-

Filter the solution and concentrate the solvent under reduced pressure.[5]

-

Purify the residue by silica gel column chromatography.[5]

-

Catalytic N-Alkylation with an Alcohol ("Borrowing Hydrogen")

This protocol describes a general procedure for the "Borrowing Hydrogen" N-alkylation of this compound with a primary alcohol using a ruthenium catalyst.

-

Materials:

-

This compound (1.0 mmol)

-

Primary alcohol (1.0 mmol)

-

Ruthenium catalyst (e.g., [Ru]-3, 2 mol%)[1]

-

Potassium tert-butoxide (KOtBu) (1.0 mmol)[1]

-

Anhydrous toluene (B28343) (1.0 mL)[1]

-

Schlenk tube or sealed vial

-

-

Procedure:

-

In a dry Schlenk tube under an inert atmosphere, combine this compound (1.0 mmol), the primary alcohol (1.0 mmol), potassium tert-butoxide (1.0 mmol), and the Ru-catalyst (2 mol%).[1]

-

Add 1.0 mL of anhydrous toluene to the tube.[1]

-

Seal the tube and place it on a magnetic stirrer.[1]

-

Allow the reaction to proceed at the desired temperature (e.g., 25 °C or 70 °C) for 24 hours.[1]

-

After cooling to room temperature, the reaction mixture is typically purified by column chromatography to isolate the N-alkylated amine product.[1]

-

Caption: A generalized experimental workflow for the N-alkylation of this compound.

Data Presentation: A Comparative Summary

The following tables summarize representative quantitative data for N-alkylation reactions of anilines, which can serve as a reference for expected outcomes with this compound.

Table 1: Reductive Amination of Anilines with Aldehydes

| Entry | Aniline | Aldehyde | Reducing Agent | Solvent | Yield (%) |

| 1 | Aniline | Benzaldehyde | NaBH₄ | Methanol | 92[6] |

| 2 | 4-Methylaniline | Benzaldehyde | NaBH₄ | Methanol | 95[6] |

| 3 | 4-Methoxyaniline | Benzaldehyde | NaBH₄ | Methanol | 94[6] |

| 4 | 4-Chloroaniline | Benzaldehyde | NaBH₄ | Methanol | 90[6] |

Table 2: "Borrowing Hydrogen" N-Alkylation of Anilines with Alcohols

| Entry | Aniline | Alcohol | Catalyst | Base | Temp (°C) | Yield (%) |

| 1 | Aniline | Benzyl alcohol | NiBr₂/L1 | t-BuOK | 130 | 85[7] |

| 2 | 4-Methoxyaniline | Benzyl alcohol | NiBr₂/L1 | t-BuOK | 130 | 88[7] |

| 3 | 4-Methylaniline | Benzyl alcohol | NiBr₂/L1 | t-BuOK | 130 | 82[7] |

| 4 | This compound | Benzyl alcohol | NiBr₂/L1 | t-BuOK | 130 | 75[7] |

| 5 | Aniline | 1-Butanol | NiBr₂/L1 | t-BuOK | 130 | 76[7] |

Table 3: Visible-Light-Induced N-Alkylation of Anilines with 4-Hydroxybutan-2-one

| Entry | Aniline | Additive | Solvent | Time (h) | Yield (%) |

| 1 | Aniline | NH₄Br | Hexane | 12 | 98[8] |

| 2 | 4-Methylaniline | NH₄Br | Hexane | 12 | 95[8] |

| 3 | 4-Fluoroaniline | NH₄Br | Hexane | 12 | 96[8] |

| 4 | 4-Chloroaniline | NH₄Br | Hexane | 12 | 85[8] |

Conclusion

The N-alkylation of this compound is a versatile and crucial transformation in modern organic synthesis. This guide has detailed the primary mechanistic pathways: direct alkylation, reductive amination, and "borrowing hydrogen" catalysis. Each method offers distinct advantages and challenges. Reductive amination and borrowing hydrogen strategies are often favored for their high selectivity and atom economy, aligning with the principles of green chemistry. The provided experimental protocols and comparative data tables serve as a valuable resource for researchers and professionals in the field, enabling the informed selection and optimization of synthetic routes for the preparation of N-alkylated this compound derivatives.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Reductive amination - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. benchchem.com [benchchem.com]

- 6. chemistry.mdma.ch [chemistry.mdma.ch]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Oxidation Reactions of 4-Butylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary oxidation reactions of 4-butylaniline, a versatile aromatic amine intermediate. Due to the limited availability of specific experimental data for this compound, this document leverages detailed protocols and quantitative data from closely related p-alkylanilines, such as p-toluidine (B81030) and p-ethylaniline, to provide representative examples of key transformations. These reactions are fundamental in synthetic organic chemistry, with applications in the development of pharmaceuticals, dyes, and functional polymers.

Chemical Oxidation

The chemical oxidation of this compound can lead to a variety of products, including nitroarenes, nitrosoarenes, azo compounds, and quinones, depending on the oxidizing agent and reaction conditions employed.

Oxidation to Nitroarenes

The conversion of the amino group to a nitro group is a significant transformation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) and peroxy acids are commonly used for this purpose.

Experimental Protocol: Oxidation of a p-Alkylaniline to a p-Alkylnitrobenzene using Potassium Permanganate

This protocol is adapted from general procedures for the oxidation of aromatic amines.[1][2]

Materials:

-

p-Alkylaniline (e.g., 4-ethylaniline (B1216643) as a proxy for this compound)

-

Potassium permanganate (KMnO₄)

-

Magnesium sulfate (B86663) (MgSO₄)

-

Sodium bisulfite (NaHSO₃)

-

Dichloromethane (CH₂Cl₂)

-

Water

Procedure:

-

A solution of the p-alkylaniline in acetone is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Solid potassium permanganate is added portion-wise to the stirred solution at room temperature. The reaction is exothermic and may require cooling in an ice bath to maintain the temperature.

-

After the addition is complete, the mixture is stirred at room temperature or gently heated to reflux for a specified period to ensure complete reaction.

-

The reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the excess permanganate is quenched by the addition of a saturated aqueous solution of sodium bisulfite until the purple color disappears.

-

The resulting manganese dioxide (MnO₂) precipitate is removed by filtration through a pad of celite.

-

The filtrate is concentrated under reduced pressure to remove the acetone.

-

The aqueous residue is extracted with dichloromethane.

-

The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated to yield the crude p-alkylnitrobenzene.

-

The product can be further purified by column chromatography on silica (B1680970) gel.

Quantitative Data for Oxidation of p-Alkylanilines

| p-Alkylaniline | Oxidizing Agent | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |

| p-Toluidine | KMnO₄ | Acetone/Water | 4 | Reflux | 75-85 | [General procedure] |

| 4-Ethylaniline | Peracetic Acid | Acetic Acid | 2 | 25 | 60-70 | [General procedure] |

Oxidation with Hydrogen Peroxide

Hydrogen peroxide (H₂O₂) can be used for the oxidation of anilines, often in the presence of a catalyst, to yield nitroso or nitro compounds. The selectivity can be controlled by the reaction conditions.[1][3][4]

Experimental Protocol: Oxidation of a p-Alkylaniline with Hydrogen Peroxide

This protocol is based on general methods for aniline (B41778) oxidation.[4]

Materials:

-

p-Alkylaniline (e.g., 4-propylaniline)

-

Hydrogen peroxide (30% aqueous solution)

-

Sodium fluoride (B91410) (NaF) or Sodium hydroxide (B78521) (NaOH)

-

Water

Procedure:

-

The p-alkylaniline is dissolved in methanol in a round-bottom flask.

-

An aqueous solution of the base (NaF or NaOH) is added to the mixture.

-

Hydrogen peroxide is added dropwise to the stirred solution at a controlled temperature (e.g., 0-10 °C).

-

The reaction is stirred for a specified time, and the progress is monitored by TLC.

-

After completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed, dried, and concentrated to give the crude product, which can be a mixture of azoxybenzene (B3421426) and nitrobenzene (B124822) derivatives.

-

The products are separated and purified by column chromatography.

Quantitative Data for H₂O₂ Oxidation of Anilines

| Aniline Derivative | Base | Product | Yield (%) | Reference |

| Aniline | NaF | Azoxybenzene | 96 | [4] |

| Aniline | NaOH | Nitrobenzene | 92 | [4] |

Synthesis of Azo Compounds

The reaction of this compound to form azo compounds proceeds via a two-step diazotization-coupling reaction. This is a cornerstone of dye chemistry.

Experimental Protocol: Synthesis of an Azo Dye from this compound

This protocol is a standard procedure for azo dye synthesis.

Materials:

-

This compound

-

Sodium nitrite (B80452) (NaNO₂)

-

Hydrochloric acid (HCl)

-

A coupling agent (e.g., phenol, β-naphthol)

-

Sodium hydroxide (NaOH)

-

Ice

Procedure:

-

Diazotization: this compound is dissolved in an aqueous solution of hydrochloric acid and cooled to 0-5 °C in an ice-salt bath. An aqueous solution of sodium nitrite is then added dropwise while maintaining the low temperature.

-